molecular formula C9H11NO5 B1674845 L-6-Hydroxydopa CAS No. 27244-64-0

L-6-Hydroxydopa

Cat. No. B1674845
CAS RN: 27244-64-0
M. Wt: 213.19 g/mol
InChI Key: YLKRUSPZOTYMAT-YFKPBYRVSA-N
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Description

L-6-Hydroxydopa is a molecule with the formula C9H11NO5 . It is a highly selective neurotoxin, primarily targeting noradrenergic nerves .


Synthesis Analysis

The selective neurotoxin 6-hydroxydopa (6-OHDOPA) was developed to replicate the actions of the newly discovered selective neurotoxin 6-hydroxydopamine (6-OHDA). It targets primarily noradrenergic nerves, enabling it to produce a chemical sympathectomy by destroying axonal tracts from sympathetic paraganglia as well as noradrenergic nerve terminals in peripheral organs and tissues .


Molecular Structure Analysis

The molecular structure of L-6-Hydroxydopa consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . It is rapidly autoxidised to yield potentially toxic products and reactive oxygen species .


Chemical Reactions Analysis

6-OHDOPA is a pro-toxin, converted in situ to the selective neurotoxin 6-OHDA. It replicates many of the actions of 6-OHDA on peripheral sympathetic noradrenergic neurons, producing a virtual chemical sympathectomy .


Physical And Chemical Properties Analysis

L-6-Hydroxydopa has a density of 1.6±0.1 g/cm3, a boiling point of 515.2±38.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C. Its enthalpy of vaporization is 82.9±3.0 kJ/mol, and it has a flash point of 265.4±26.8 °C .

Scientific Research Applications

Selective Neurotoxin

6-Hydroxydopa is a highly selective neurotoxin, primarily targeting noradrenergic nerves . It was developed with the assumption that it could replicate the actions of the newly discovered selective neurotoxin 6-hydroxydopamine (6-OHDA) .

Chemical Sympathectomy

6-Hydroxydopa can produce a chemical sympathectomy by destroying axonal tracts from sympathetic paraganglia as well as noradrenergic nerve terminals in peripheral organs and tissues . This effect can be produced when 6-Hydroxydopa is administered to either perinatal or adult animals .

Central Nervous System Effects

In the central nervous system (CNS), peripherally administered 6-Hydroxydopa has relative selectivity for noradrenergic neurons . It predominantly produces destructive effects on the locus coeruleus, the largest noradrenergic nucleus in the brain, having long axonal projections to forebrain, hippocampus, and cerebellum .

Noradrenergic Neuronal Neurotoxicity

6-Hydroxydopa has proven useful in defining elements of noradrenergic neuronal neurotoxicity . It helps in understanding the destructive effects on the noradrenergic neurons in the brain .

Sprouting Potential of Locus Coeruleus Neurons

6-Hydroxydopa has been used to uncover the sprouting potential of locus coeruleus neurons following perinatal damage . This has provided insights into the regenerative capabilities of these neurons .

Excitotoxicity

6-Hydroxydopa was found to be an excitotoxin at non-NMDA (N-methyl-D-aspartate) receptors . This is likely because of its spontaneous generation of 6-Hydroxydopa-p-quinone, dopachrome, and dopaminechrome . This action of 6-Hydroxydopa has the potential of producing an adverse spectrum of action when 6-Hydroxydopa is used as a selective noradrenergic neurotoxin .

Mechanism of Action

Target of Action

L-6-Hydroxydopa, also known as 6-Hydroxy-L-DOPA, is a highly selective neurotoxin . Its primary targets are noradrenergic nerves . It interacts with Membrane primary amine oxidase , Primary amine oxidase , and Phenylethylamine oxidase .

Mode of Action

L-6-Hydroxydopa is able to produce a chemical sympathectomy by destroying axonal tracts from sympathetic paraganglia as well as noradrenergic nerve terminals in peripheral organs and tissues . It was developed to replicate the actions of the selective neurotoxin 6-hydroxydopamine (6-OHDA) .

Biochemical Pathways

L-6-Hydroxydopa affects the noradrenergic system . It produces destructive effects on the locus coeruleus, the largest noradrenergic nucleus in the brain, having long axonal projections to forebrain, hippocampus, and cerebellum .

Pharmacokinetics

Being an amino acid, it would be transported by facilitated diffusion into the brain, where abundant decarboxylase enzymes could convert this metabolic precursor to the active neurotoxic species, 6-ohda .

Result of Action

When administered in high doses, L-6-Hydroxydopa produces near-total noradrenergic denervation of the hippocampus, approximately 90% noradrenergic denervation of the neocortex and cerebellum . In time, regenerated axons from the locus coeruleus regrow short axons to produce neoinnervation and ultimate hyperinnervation of hindbrain regions, pons, medulla, and two-fold hyperinnervation of the cerebellum .

Action Environment

The action of L-6-Hydroxydopa can be influenced by environmental factors. For instance, it is rapidly autoxidised to yield potentially toxic products and reactive oxygen species . Its ability to release Fe (II) from protein storage sites also results in the formation of highly reactive oxygen species .

Safety and Hazards

An extremely high dose of 6-OHDOPA produces lethality, thus limiting the practicality of 6-OHDOPA for a variety of studies .

properties

IUPAC Name

(2S)-2-amino-3-(2,4,5-trihydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5/c10-5(9(14)15)1-4-2-7(12)8(13)3-6(4)11/h2-3,5,11-13H,1,10H2,(H,14,15)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKRUSPZOTYMAT-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)O)O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=CC(=C1O)O)O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90949974
Record name 2,5-Dihydroxytyrosinato(3-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90949974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-6-Hydroxydopa

CAS RN

27244-64-0
Record name 6-Hydroxy-L-DOPA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27244-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxydopa, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027244640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dihydroxytyrosinato(3-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90949974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dihydroxy-L-tyrosine, 3-(2,4,5-Trihydroxyphenyl)-L-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 6-HYDROXYDOPA, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/580PK2O48O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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